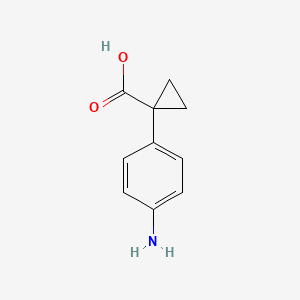

1-(4-Aminophenyl)cyclopropanecarboxylic acid

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

The compound 1-(4-Aminophenyl)cyclopropanecarboxylic acid is systematically identified through multiple nomenclature systems and registration identifiers. The Chemical Abstracts Service has assigned the unique registry number 854821-21-9 to this compound, providing definitive identification within chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(4-aminophenyl)cyclopropane-1-carboxylic acid, which precisely describes the structural arrangement of functional groups.

The compound is catalogued under the Molecular Design Limited number MFCD19692957, facilitating identification in commercial chemical databases. Alternative nomenclature includes this compound and para-aminophenylcyclopropanecarboxylic acid, reflecting different naming conventions within the chemical literature. The Simplified Molecular-Input Line-Entry System representation is recorded as O=C(C1(C2=CC=C(N)C=C2)CC1)O, providing a linear notation that uniquely describes the molecular structure.

Commercially, the compound is available from multiple suppliers under various product codes, including those from specialized fine chemical manufacturers and research chemical suppliers. The consistent molecular weight of 177.20 daltons serves as an additional identification parameter across different sources. The compound's recognition in patent literature further establishes its significance in synthetic chemistry applications.

Molecular Structure and Configuration

The molecular structure of this compound is defined by the molecular formula C₁₀H₁₁NO₂, indicating a composition of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure features a central cyclopropane ring bearing both a carboxylic acid group and a 4-aminophenyl substituent at the same carbon center, creating a quaternary carbon configuration.

The cyclopropane ring system imposes significant geometric constraints on the molecule, with internal bond angles approaching 60 degrees, substantially less than the tetrahedral angle of 109.5 degrees typical in saturated carbon systems. This geometric strain contributes to the unique reactivity profile of the compound and influences its conformational behavior in solution. The para-aminophenyl group extends from the quaternary carbon, positioning the amino group in a para relationship to the point of attachment to the cyclopropane ring.

The carboxylic acid functionality introduces polar character to the molecule, with the carboxyl group capable of hydrogen bonding interactions and ionic character under appropriate conditions. The spatial arrangement of functional groups creates distinct regions of differing electronic character within the molecule, with the electron-donating amino group contrasting with the electron-withdrawing carboxylic acid functionality. The overall molecular architecture results in a compact, rigid structure with limited conformational flexibility due to the constraints imposed by the cyclopropane ring system.

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a crystalline solid. Commercial samples are typically described as white to off-white powdery substances, indicating a microcrystalline or amorphous solid form. The physical appearance can vary slightly depending on purification methods and storage conditions, with some suppliers reporting the material as appearing in powder to crystal form.

The compound exhibits characteristic properties of organic carboxylic acids, including the potential for hydrogen bonding through both the carboxylic acid and amino functionalities. Storage recommendations indicate that the material should be maintained in a sealed container, protected from light, and kept at room temperature under dry conditions. These storage requirements suggest moderate stability under ambient conditions but sensitivity to moisture and potentially to photodegradation.

The crystalline nature of the compound suggests ordered molecular packing in the solid state, likely stabilized by intermolecular hydrogen bonding networks involving the carboxylic acid and amino groups. The formation of such networks would contribute to the observed solid-state stability and may influence the compound's solubility characteristics in various solvents. The relatively low molecular weight combined with the presence of polar functional groups suggests moderate solubility in polar protic solvents.

Stereochemistry and Isomeric Forms

The structural analysis of this compound reveals important stereochemical considerations arising from the quaternary carbon center at the 1-position of the cyclopropane ring. While the compound as described does not possess classical stereogenic centers due to the symmetric substitution pattern, related compounds in the literature demonstrate the potential for stereoisomerism in similar systems.

Examination of related cyclopropane carboxylic acid derivatives reveals the existence of stereoisomeric forms when asymmetric substitution patterns are present. For instance, compounds such as (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid represent stereoisomeric variants where distinct chiral centers are established. These related structures provide insight into the potential stereochemical complexity that can arise in cyclopropane-based systems through variation of substitution patterns.

The cyclopropane ring itself introduces conformational constraints that influence the spatial arrangement of substituents. The rigid nature of the three-membered ring system means that substituents are held in relatively fixed spatial orientations, contrasting with the conformational flexibility observed in larger ring systems. This conformational rigidity can have significant implications for biological activity and chemical reactivity, as the precise spatial arrangement of functional groups is maintained across different chemical environments.

Theoretical considerations suggest that modification of the substitution pattern on either the cyclopropane ring or the aromatic system could introduce additional stereogenic centers, potentially leading to multiple stereoisomeric forms. Such considerations are particularly relevant in the context of synthetic applications where stereochemical control may be required for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum of related cyclopropane carboxylic acid derivatives reveals characteristic patterns that can be extrapolated to understand the spectroscopic behavior of this compound.

The cyclopropane ring protons typically appear as complex multiplets in the aliphatic region of the spectrum, generally between 1.0 and 2.5 parts per million. These signals often exhibit characteristic coupling patterns due to the geometric constraints of the three-membered ring system, with geminal and vicinal coupling constants differing from those observed in acyclic systems. The unique electronic environment of the cyclopropane ring system results in distinctive chemical shift patterns that serve as diagnostic features for structural identification.

The aromatic protons of the para-aminophenyl group appear in the aromatic region, typically between 6.5 and 7.5 parts per million. The para-disubstituted benzene ring produces a characteristic pattern with two sets of equivalent protons, resulting in two doublets with identical coupling constants. The electron-donating nature of the amino group causes the ortho protons to appear at slightly higher field compared to meta-substituted analogs.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the quaternary carbon of the cyclopropane ring appearing as a distinctive signal, typically in the range of 25-35 parts per million for similar systems. The carboxylic acid carbonyl carbon appears characteristically downfield, around 170-180 parts per million, while the aromatic carbons produce the expected pattern for a para-disubstituted benzene ring.

Mass Spectrometry

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the calculated molecular weight of 177.20 daltons.

Fragmentation patterns in electron impact mass spectrometry typically involve initial loss of the carboxylic acid functionality, resulting in a base peak or major fragment corresponding to the loss of 45 mass units (COOH). Subsequent fragmentation may involve the cyclopropane ring opening and reorganization, producing fragments characteristic of the aminophenyl moiety. The stability of the para-aminophenyl cation contributes to the appearance of a significant fragment at mass-to-charge ratio 106.

High-resolution mass spectrometry provides exact mass determination, confirming the molecular formula C₁₀H₁₁NO₂. The exact mass measurement allows differentiation from isobaric compounds and provides additional confidence in structural assignment. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that further support structural characterization and can distinguish between positional isomers.

Electrospray ionization mass spectrometry offers gentler ionization conditions, often providing enhanced molecular ion stability and reduced fragmentation. Under these conditions, the compound may be observed as protonated molecular ions [M+H]⁺ at mass-to-charge ratio 178, or as deprotonated molecules [M-H]⁻ at mass-to-charge ratio 176 in negative ion mode, depending on the analysis conditions.

Infrared Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide definitive functional group identification. The carboxylic acid functionality produces distinctive absorption patterns, with the carbonyl stretch typically appearing around 1700-1720 wavenumbers, characteristic of carboxylic acid carbonyls.

The broad absorption band associated with the carboxylic acid hydroxyl group appears in the region of 2500-3300 wavenumbers, often overlapping with the amino group stretching vibrations. The primary amino group of the para-aminophenyl substituent contributes characteristic N-H stretching vibrations, typically appearing as two bands around 3300-3500 wavenumbers due to symmetric and antisymmetric stretching modes.

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region around 1450-1650 wavenumbers, providing confirmation of the aromatic character of the phenyl ring. The para-disubstituted benzene ring produces a characteristic pattern of absorption bands that can be distinguished from other substitution patterns through careful analysis of the fingerprint region.

The cyclopropane ring system contributes unique vibrational modes due to the strained three-membered ring structure. Carbon-hydrogen stretching vibrations associated with the cyclopropane ring appear around 2900-3100 wavenumbers, while the characteristic cyclopropane carbon-carbon stretching and bending modes appear in the lower frequency regions of the spectrum.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of this compound provides information about the electronic transitions within the molecule, particularly those associated with the aromatic aminophenyl chromophore. The para-aminophenyl group serves as the primary chromophore in this molecule, exhibiting characteristic absorption patterns in the ultraviolet region.

The aromatic system typically shows absorption maxima in the range of 250-290 nanometers, corresponding to π-π* transitions within the benzene ring system. The electron-donating amino group extends the conjugation and causes bathochromic shifts compared to unsubstituted benzene derivatives. The exact position and intensity of these absorptions depend on solvent effects and the electronic influence of the cyclopropane carboxylic acid substituent.

Solvent effects play a significant role in the ultraviolet-visible spectrum, with polar protic solvents often causing shifts in absorption maxima due to hydrogen bonding interactions with the amino and carboxylic acid groups. The pH of the solution can also influence the spectrum, particularly when the carboxylic acid group is ionized or when the amino group is protonated under acidic conditions.

Molar extinction coefficients for the primary absorption bands provide quantitative information about the electronic transition probabilities and can be used for concentration determination in analytical applications. The combination of absorption wavelength and extinction coefficient data serves as a characteristic fingerprint for the compound and aids in identification and purity assessment.

Crystallographic Analysis

The cyclopropane ring in similar compounds typically exhibits carbon-carbon bond lengths around 1.50-1.52 Ångströms, slightly shorter than typical single bonds due to the increased s-character resulting from ring strain. The internal bond angles of the cyclopropane ring are constrained to approximately 60 degrees, creating significant angular strain that influences the compound's reactivity and stability.

The quaternary carbon center connecting the cyclopropane ring to both the carboxylic acid group and the aminophenyl substituent would be expected to show typical tetrahedral geometry, though with some distortion due to the geometric constraints imposed by the three-membered ring. The carboxylic acid group typically adopts a planar configuration, with the carbon-oxygen double bond length around 1.20 Ångströms and the carbon-oxygen single bond length around 1.32 Ångströms.

Intermolecular packing in the crystal structure would likely be dominated by hydrogen bonding networks involving both the carboxylic acid and amino functional groups. Such networks typically result in the formation of dimeric structures through carboxylic acid hydrogen bonding, with additional interactions possible through the amino groups. The overall crystal packing would reflect the balance between these intermolecular interactions and the steric requirements of the molecular structure.

Properties

IUPAC Name |

1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJWQISICOUZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Palladium-Catalyzed Reactions and Diazo Compounds

A notable method involves the preparation of enantiomerically enriched ethyl-2-(4-amino-aryl)cyclopropanecarboxylates through a multi-step catalytic process:

- Starting from a nitrobenzene derivative, a palladium-catalyzed coupling with a tin compound generates a styrene intermediate.

- This intermediate undergoes cyclopropanation with ethyldiazoacetate in the presence of a copper(I) trifluoromethanesulfonate-toluene complex and a chiral oxazoline ligand.

- The resulting cyclopropanecarboxylate esters are then purified and converted to the target amino acid by reduction of the nitro group and ester hydrolysis.

This method allows access to stereoselective cyclopropane derivatives with control over the configuration at the cyclopropane ring.

Hydrolysis and Saponification of Cyclopropane Esters

The hydrolysis of 1-acylamino-cyclopropanecarboxylic acid esters is a common step to obtain the free acid:

- The ester is saponified using an excess of aqueous alkali metal hydroxide (e.g., NaOH) or alkaline-earth metal hydroxide at temperatures between 70°C and 150°C.

- The reaction mixture is acidified with concentrated hydrochloric acid under cooling to precipitate the amino acid hydrochloride salt.

- The hydrochloride salt can be isolated or directly converted to the free amino acid by treatment with propylene oxide in methanol, yielding crystalline 1-amino-cyclopropanecarboxylic acid.

Cyclopropyl Ester Intermediates via Epoxide Ring-Opening

Another approach uses cyclopropyl esters synthesized from epoxides:

- Epoxides undergo ring contraction reactions (e.g., the Wadsworth-Evans-Cook reaction) to form cyclopropyl esters.

- These esters can be converted into aldehydes by reduction (e.g., LiAlH4 reduction followed by Swern oxidation) or directly to nitriles.

- Subsequent functionalization leads to the target amino acid after appropriate transformations.

Use of Lithium α-Lithiocyclopropanecarboxylates

A general method for α-substituted cyclopropanecarboxylic acids involves:

Catalytic Systems Enhancing Yields and Selectivity

Recent advances include catalytic systems based on copper(I) salts, amines, and dimethyl sulfoxide (DMSO) as a co-ligand and solvent:

- These systems improve the yield and reduce reaction temperatures and times for cyclopropane carboxylic acid derivatives.

- The methodology is applicable to the synthesis of phenyl-substituted cyclopropane carboxylic acids, including this compound.

- The use of such catalytic systems enhances stereoselectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrolysis and saponification steps are crucial for obtaining the free amino acid from ester precursors, with propylene oxide treatment enabling isolation of the crystalline free acid.

- Enantiomerically enriched products can be obtained via asymmetric catalysis using chiral ligands and copper(I) catalysts, which is important for applications requiring stereochemical purity.

- The use of epoxide intermediates enables access to cyclopropane derivatives with varied substitution patterns, though the reaction sequences may be longer and require careful control to avoid side products.

- Advances in catalytic systems, particularly those involving DMSO as a co-ligand, have shown to improve reaction efficiency and selectivity, making the synthesis more practical and scalable.

- The preparation methods often require stringent control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(4-Aminophenyl)cyclopropanecarboxylic acid is in pharmaceutical development . Preliminary studies indicate that it may serve as a lead compound for developing drugs targeting various biological pathways. The compound's ability to interact with specific receptors and enzymes is critical for optimizing pharmacological properties.

Binding Affinity Studies

Research has focused on the interaction of this compound with biological targets, such as receptors or enzymes. Modifications to its structure can significantly influence these interactions, which is essential for drug design. For instance, studies have demonstrated that derivatives of this compound exhibit varying binding affinities, suggesting potential therapeutic applications in treating diseases like cancer or neurodegenerative disorders.

Synthetic Organic Chemistry

In addition to its pharmaceutical applications, this compound plays a role in synthetic organic chemistry . It can be utilized as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions.

Inhibition Studies

This compound has been investigated for its potential inhibitory effects on specific enzymes. For example:

- A study demonstrated that derivatives of this compound showed promising inhibitory effects on acetylcholinesterase activity, indicating potential applications in treating Alzheimer's disease.

- Another research effort highlighted its antimicrobial properties against various pathogens, suggesting its viability as a new antibiotic candidate.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of critical enzymes involved in neurotransmission and cell signaling.

- Kinase Inhibition : It has been shown to inhibit specific kinases, disrupting pathways that promote cell proliferation, making it a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can undergo cyclopropane ring-opening reactions, leading to the formation of ammonia and alpha-ketobutyrate . This reaction is catalyzed by enzymes such as 1-aminocyclopropane-1-carboxylate deaminase.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS 345965-52-8)

1-(4-Chlorophenoxy)cyclopropane-1-carboxylic Acid (CAS 1252760-19-2)

- Molecular Formula : C₁₀H₉ClO₃

1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarboxylic Acid (CAS 849217-48-7)

- Molecular Formula : C₁₁H₉FN₂O₃

- Boiling Point : 475.2°C .

- Role : Intermediate in synthesizing Cabozantinib , an anticancer tyrosine kinase inhibitor.

Alkoxy and Hydroxyl-Substituted Analogs

1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid (CAS 16728-01-1)

1-(4-Hydroxyphenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₀H₁₀O₃

- Solubility : The hydroxyl group improves aqueous solubility, making it suitable for polymer chemistry and hydrophilic prodrugs .

Alkyne and Trifluoromethyl Derivatives

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid (CAS 1314655-25-8)

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid (CAS 1274902-10-1)

- Molecular Formula : C₁₁H₈F₄O₂

- Key Feature : Trifluoromethyl groups enhance metabolic stability and bioavailability in pharmaceuticals .

Biological Activity

1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits unique biochemical properties that influence its interaction with biological systems. It has been shown to interact with various enzymes and receptors, which may modulate their activity. For instance, studies have indicated that this compound can affect the binding affinity to specific targets, potentially leading to therapeutic effects against certain diseases.

Cellular Effects

The compound's influence on cellular processes is profound. Research indicates that it can alter cell signaling pathways and gene expression. Specifically, it has been observed to affect oxidative stress responses in cells, thereby influencing cellular metabolism and survival rates. In vitro studies demonstrate its ability to inhibit the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting cytotoxicity on normal cells .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways, which may lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Gene Expression Modulation : It influences the expression of genes associated with stress responses and metabolic pathways .

- Binding Affinity : Interaction studies suggest that the compound has a high binding affinity for certain receptors, which may mediate its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study reported that derivatives of cyclopropane carboxamides, including this compound, showed effective inhibition of U937 cell proliferation while sparing normal cells. This selective action highlights its potential as a targeted cancer therapy .

- Anti-inflammatory Properties : Another research effort investigated the anti-inflammatory effects of related compounds, suggesting that modifications in the cyclopropane structure could enhance their therapeutic efficacy against inflammatory diseases .

- Pharmacokinetic Studies : Pharmacokinetic evaluations have demonstrated that this compound exhibits favorable absorption and distribution characteristics in animal models, indicating its potential for further development as a pharmaceutical agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(3-Aminophenyl)cyclopropanecarboxylic acid | Moderate anticancer properties | Different substitution pattern |

| 1-(2-Aminophenyl)cyclopropanecarboxylic acid | Lower anti-inflammatory activity | Variability in receptor binding |

| 1-Phenylcyclopropane carboxamide | Broad pharmacological activities | More extensive structural diversity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Aminophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions using precursors like 4-aminophenyl derivatives and cyclopropane-building reagents. For example, analogous routes involve Hofmann rearrangement under electro-induced conditions (e.g., 2943–2950% yield for cyclopropylamines) . Optimizing catalysts (e.g., palladium) and solvents (DMF, toluene) is critical. Temperature control (50–60°C) and reaction duration (7–9 hours) are key variables affecting yield and purity, as seen in related cyclopropane syntheses .

Q. What purification techniques are recommended to isolate this compound with high purity?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods (silica gel, ethyl acetate/hexane eluent) are effective. Adjusting pH during aqueous workup (e.g., pH 1 with HCl) can precipitate the carboxylic acid form, as described in cyclopropanecarboxylic acid purification protocols . Purity ≥95% is achievable with iterative crystallization .

Q. Which analytical methods are suitable for characterizing this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- NMR : and NMR in DMSO-d6 to confirm cyclopropane ring integrity and aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical 178.22 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for cyclopropane derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 77% vs. 79% for similar compounds) often arise from subtle differences in catalyst loading, solvent purity, or stirring efficiency . Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, pressure, and reagent stoichiometry, are recommended. Cross-referencing synthetic protocols from peer-reviewed journals (e.g., Synthesis, 2023) over commercial sources ensures reproducibility .

Q. What strategies are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., c-Met) using fluorescence-based ATPase activity assays. IC values can be determined via dose-response curves .

- Cellular Uptake Studies : Radiolabeled -analogs or LC-MS quantification in cell lysates to assess permeability .

- Structural Modifications : Introduce substituents (e.g., halogenation at the phenyl ring) to probe SAR (Structure-Activity Relationships) .

Q. How can advanced spectroscopic techniques elucidate the stereoelectronic properties of the cyclopropane ring?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and ring strain effects. For example, cyclopropane C-C bonds typically show ~1.51 Å lengths and 60° bond angles .

- Vibrational Spectroscopy : FT-IR to identify strained C-C vibrations (∼1000–1100 cm) and carboxylic acid O-H stretches (∼2500–3000 cm) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic effects of the 4-aminophenyl group on ring stability .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light. Desiccate to prevent hydrolysis of the cyclopropane ring .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.